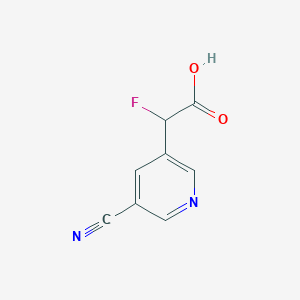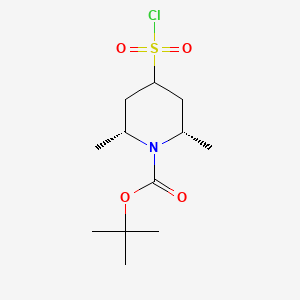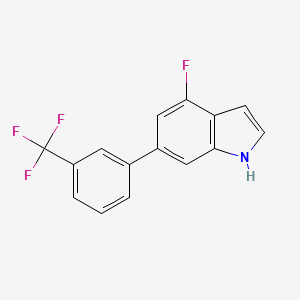
4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative known for its unique structure and significant applications in organic synthesis. This compound is particularly notable for its role as an intermediate in various carbon-carbon and carbon-heteroatom coupling reactions, making it a valuable tool in the field of synthetic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves a two-step substitution reaction. The starting material, 4-bromo-2-fluoroaniline, is dissolved in 1,4-dioxane and subjected to a series of reactions to introduce the boronic acid pinacol ester group . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as 1,4-dioxane. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while reduction reactions produce amino derivatives .
科学研究应用
4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of boron neutron capture therapy agents for cancer treatment.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate .
相似化合物的比较
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-fluoro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-chloro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-bromo-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Uniqueness
What sets 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane apart from similar compounds is its nitro group, which imparts unique reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical properties .
属性
分子式 |
C13H15BF3NO4 |
|---|---|
分子量 |
317.07 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)10-8(13(15,16)17)6-5-7-9(10)18(19)20/h5-7H,1-4H3 |
InChI 键 |
AUTNDLIOODQPPB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)

![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)




![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)
![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)
